CAS number and structural formula for 2-Chloro-6-methoxyquinoline-5-sulfonyl chloride
CAS number and structural formula for 2-Chloro-6-methoxyquinoline-5-sulfonyl chloride
An In-Depth Technical Guide to 2-Chloro-6-methoxyquinoline-5-sulfonyl chloride
Abstract: This technical guide provides a comprehensive overview of 2-Chloro-6-methoxyquinoline-5-sulfonyl chloride, a key intermediate in synthetic and medicinal chemistry. The document details its chemical identity, structural features, and essential physicochemical properties. A validated synthetic route is presented, elucidating the mechanistic principles behind the procedural choices. Furthermore, this guide explores the compound's application as a versatile building block, particularly in the development of novel sulfonamide derivatives with potential therapeutic activities. A detailed experimental protocol for the synthesis of a derivative is provided, alongside workflow visualizations to ensure clarity and reproducibility for researchers, scientists, and drug development professionals.
Chemical Identity and Physicochemical Properties
2-Chloro-6-methoxyquinoline-5-sulfonyl chloride is a polysubstituted heterocyclic compound built upon a quinoline core. The strategic placement of chloro, methoxy, and sulfonyl chloride functional groups makes it a highly reactive and versatile intermediate for organic synthesis.
The quinoline scaffold itself is a privileged structure in medicinal chemistry, frequently found in compounds with a wide range of biological activities.[1][2] The chloro and methoxy groups can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, affecting aspects like metabolic stability, membrane permeability, and binding interactions with biological targets.[3][4] The sulfonyl chloride group is a powerful electrophile, serving as a key handle for introducing the sulfonyl moiety into various molecular frameworks, most commonly through reactions with nucleophiles like amines to form stable sulfonamides.[5]
Table 1: Core Identification and Properties
| Parameter | Value | Source |
| CAS Number | 1193387-35-7 | [6] |
| IUPAC Name | 2-chloro-6-methoxyquinoline-5-sulfonyl chloride | [6] |
| Molecular Formula | C₁₀H₇Cl₂NO₃S | [6] |
| Molecular Weight | 292.14 g/mol | Derived from Formula |
| Canonical SMILES | COC1=C(C2=C(C=C1)N=C(C=C2)Cl)S(=O)(=O)Cl | |
| InChI Key | OBSXSFGTHBBROC-UHFFFAOYSA-N | [7] |
Synthesis Pathway and Mechanistic Rationale
The synthesis of 2-Chloro-6-methoxyquinoline-5-sulfonyl chloride typically originates from its precursor, 2-Chloro-6-methoxyquinoline. The key transformation is the introduction of the sulfonyl chloride group at the C5 position of the quinoline ring, a process known as chlorosulfonation.
Causality in Synthesis:
The choice of reagent and conditions for chlorosulfonation is critical for achieving regioselectivity and high yield. The directing effects of the existing substituents on the quinoline ring play a crucial role. The methoxy group at C6 is an ortho-, para-directing activator, which strongly favors electrophilic substitution at the adjacent C5 position.
A common and effective reagent for this transformation is chlorosulfonic acid (ClSO₃H). The reaction proceeds via an electrophilic aromatic substitution mechanism. Chlorosulfonic acid acts as the source of the electrophile, ⁺SO₂Cl, which attacks the electron-rich quinoline ring.
Applications in Drug Discovery and Chemical Biology
The title compound is not typically an end-product but rather a critical building block. Its primary utility lies in its ability to react with a wide array of nucleophiles to generate libraries of derivatives for screening and lead optimization.
-
Synthesis of Sulfonamides: The most common application is the reaction with primary or secondary amines to form sulfonamides. Quinoline-5-sulfonamide derivatives have been investigated for various therapeutic activities, including anticancer and antimicrobial effects.[8] The sulfonamide functional group can act as a hydrogen bond donor and acceptor, enabling strong interactions with protein targets.[1]
-
Versatile Intermediate: The presence of three distinct functional handles (sulfonyl chloride, chloro, and methoxy groups) allows for sequential and site-selective modifications, making it a valuable scaffold for creating complex molecular architectures.
Experimental Protocol: Synthesis of a Sulfonamide Derivative
This protocol details a representative procedure for the synthesis of a sulfonamide derivative from 2-Chloro-6-methoxyquinoline-5-sulfonyl chloride. This self-validating workflow includes in-process monitoring and purification steps to ensure product integrity.
Objective: To synthesize N-benzyl-2-chloro-6-methoxyquinoline-5-sulfonamide.
Materials:
-
2-Chloro-6-methoxyquinoline-5-sulfonyl chloride (1.0 eq)
-
Benzylamine (1.1 eq)
-
Triethylamine (Et₃N) (1.5 eq)
-
Anhydrous Acetonitrile (ACN)
-
Deionized Water
-
Ethyl Acetate
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Protocol Steps:
-
Reactor Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 2-Chloro-6-methoxyquinoline-5-sulfonyl chloride (1.0 eq) in anhydrous acetonitrile.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. In a separate vial, prepare a solution of benzylamine (1.1 eq) and triethylamine (1.5 eq) in a small amount of anhydrous acetonitrile.
-
Controlled Reaction: Add the benzylamine/triethylamine solution dropwise to the cooled sulfonyl chloride solution over 15-20 minutes.
-
Causality: Triethylamine acts as a base to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards the product and preventing side reactions.[9]
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting sulfonyl chloride spot is consumed.
-
Work-up & Extraction:
-
Concentrate the reaction mixture under reduced pressure to remove the acetonitrile.
-
Redissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with deionized water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the sodium sulfate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by flash column chromatography on silica gel to yield the pure N-benzyl-2-chloro-6-methoxyquinoline-5-sulfonamide.
-
Sources
- 1. 2-Chloro-6-methoxyquinoline-5-sulfonamide (2126178-08-1) for sale [vulcanchem.com]
- 2. An Unexpected Synthesis of 2-Sulfonylquinolines via Deoxygenative C2-Sulfonylation of Quinoline N-Oxides with Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drughunter.com [drughunter.com]
- 4. m.youtube.com [m.youtube.com]
- 5. d-nb.info [d-nb.info]
- 6. 2-chloro-6-methoxyquinoline-5-sulfonyl chloride | 1193387-35-7 [sigmaaldrich.com]
- 7. PubChemLite - 2-chloroquinoline-6-sulfonyl chloride (C9H5Cl2NO2S) [pubchemlite.lcsb.uni.lu]
- 8. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
